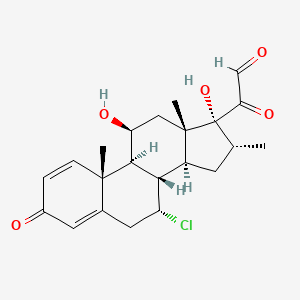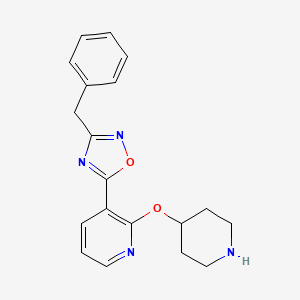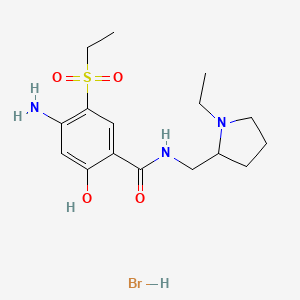![molecular formula C14H17N3 B13848010 5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13848010.png)
5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a benzyl group at the 5-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 5-aminopyrazoles with appropriate aldehydes or ketones, followed by cyclization . The reaction conditions typically involve refluxing in ethanol or acetic acid.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields . The use of catalytic hydrogenation and other green chemistry approaches can also be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution: The benzyl and methyl groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, ketones, carboxylic acids, and reduced derivatives .
Scientific Research Applications
5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with DNA and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridines such as:
- 4-Aroyl-2(1),4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones .
- 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazines .
Uniqueness
What sets 5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine apart is its unique substitution pattern, which imparts specific biological activities and chemical reactivity. The presence of the benzyl and methyl groups at specific positions enhances its interaction with biological targets and its overall stability .
Properties
IUPAC Name |
5-benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-13-10-17(8-7-14(13)16-15-11)9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSLOJMDEPXRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CN(CCC2=NN1)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)




![[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate](/img/structure/B13847974.png)
![N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2](/img/structure/B13847975.png)

![2-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid](/img/structure/B13847985.png)
![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)

